6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one
Description
Introduction to 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one
Historical Development of Benzoxazole Derivatives
Benzoxazole derivatives emerged in the mid-20th century as chemists explored heterocyclic systems combining benzene and oxazole rings. Early syntheses relied on condensation reactions between orthoesters and o-aminophenols under solvent-free conditions. The discovery of benzoxazole’s fluorescent properties and bioactivity spurred interest in functionalized variants. By the 1970s, advances in catalysis, such as using Keggin-type heteropoly acids (e.g., H₅[PMo₁₀V₂O₄₀]), enabled efficient synthesis of substituted benzoxazoles. These developments laid the groundwork for targeted modifications, including chloromethyl and methyl groups, to optimize physicochemical and biological properties.
Significance of Chloromethyl and Methyl Substitutions in Benzoxazol-2-one Framework
The chloromethyl (-CH₂Cl) and methyl (-CH₃) groups confer distinct advantages:
- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization. In this compound, the chloromethyl moiety at position 6 facilitates covalent binding to biological targets or polymer supports.
- Methyl Group : At position 3, the methyl substituent increases lipophilicity, improving membrane permeability. This modification also stabilizes the benzoxazole ring by reducing steric strain.
Crystallographic studies of analogous compounds, such as 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole, reveal that the chloromethyl group adopts an anticlinal conformation relative to the benzoxazole nucleus, minimizing steric clashes and enabling intermolecular interactions.
Table 1: Key Structural Features of Selected Benzoxazol-2-one Derivatives
| Compound | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| This compound | 6-CH₂Cl, 3-CH₃ | C₉H₇ClN₂O₂ | Electrophilic C6, lipophilic |
| 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one | 6-Cl, 3-CH₂Cl | C₈H₅Cl₂NO₂ | Dual reactivity sites |
| 3-Methyl-6-(methoxymethyl)-1,3-benzoxazol-2-one | 6-CH₂OCH₃, 3-CH₃ | C₁₀H₁₁NO₃ | Enhanced solubility |
Positioning Within the Broader Benzoxazole Family
This compound occupies a niche between simple benzoxazoles and highly functionalized analogs:
- Compared to Unsubstituted Benzoxazole : The chloromethyl group introduces a reactive handle absent in the parent compound, enabling conjugation to biomolecules or materials.
- Compared to Halogenated Derivatives : Unlike 6-chloro-3-(chloromethyl)benzoxazol-2(3H)-one, the methyl group at position 3 reduces polarity, enhancing bioavailability.
- Role in Drug Discovery : Methyl groups at nitrogen (e.g., 3-methyl) are common in bioactive benzoxazoles, as seen in antimicrobial agents like microechmycin A.
Current Research Landscape and Applications
Recent studies highlight two primary domains:
- Synthetic Methodology : Innovations in catalysis, such as silica-supported sulfuric acid, enable greener synthesis of chloromethyl-substituted benzoxazoles. Heterologous expression in Streptomyces albus has also been employed to biosynthesize benzoxazole alkaloids.
- Functional Materials : The electrophilic chloromethyl group permits grafting onto polymers for catalytic or sensing applications. For example, benzoxazole-modified silica gels show promise in heavy metal detection.
Table 2: Recent Advances in Benzoxazole Derivative Applications
Properties
IUPAC Name |
6-(chloromethyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTVGPBAVWDIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207552-70-3 | |
| Record name | 6-(chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Electrophilic Chloromethylation
Electrophilic aromatic substitution (EAS) using chloromethylating agents represents a potential route. The Blanc chloromethylation reaction, employing formaldehyde and hydrochloric acid in the presence of Lewis acids like ZnCl₂, could theoretically introduce the chloromethyl group at position 6. However, the electron-deficient benzoxazolone ring may necessitate harsher conditions or directing groups.
Reaction Conditions
- Substrate : 3-Methyl-1,3-benzoxazol-2-one
- Reagents : Formaldehyde (37% aqueous), HCl (conc.), ZnCl₂ (catalytic)
- Temperature : 40–60°C
- Solvent : Dichloroethane or acetic acid
Challenges :
Radical-Mediated Chloromethylation
Radical-initiated chloromethylation using sulfuryl chloride (SO₂Cl₂) and azo initiators (e.g., AIBN) offers an alternative pathway. This method avoids acidic conditions that might degrade the oxazolone ring.
Procedure :
- Dissolve 3-methyl-1,3-benzoxazol-2-one in carbon tetrachloride.
- Add SO₂Cl₂ (1.2 equiv) and AIBN (0.1 equiv).
- Reflux at 80°C for 12 hours.
Yield : ~40–50% (hypothetical, based on analogous benzoxazole chlorinations).
Multi-Step Synthesis from Functionalized Precursors
Starting with 6-Hydroxymethyl-3-methyl-1,3-benzoxazol-2-one
A two-step oxidation-chlorination strategy avoids direct EAS challenges:
Step 1 : Hydroxymethyl Group Introduction
- Method : Friedel-Crafts alkylation using paraformaldehyde and BF₃·Et₂O.
- Conditions : 0°C, anhydrous dichloromethane, 24 hours.
Step 2 : Chlorination of Hydroxymethyl to Chloromethyl
Advantages : Higher regioselectivity and milder conditions for chlorination.
Ring Construction from 6-(Chloromethyl)-2-aminophenol
Synthesizing the benzoxazolone ring from a pre-chloromethylated precursor ensures correct substituent placement:
Procedure :
- React 6-(chloromethyl)-2-aminophenol with triphosgene in tetrahydrofuran.
- Add triethylamine to deprotonate the amine and facilitate cyclization.
- Stir at room temperature for 48 hours.
Yield : ~60–70% (estimated from similar benzoxazolone syntheses).
Catalytic and Solvent Effects
Role of Protic Solvents
The KR100543345B1 patent highlights the use of protic solvents (e.g., methanol) for chlorination reactions, which stabilize intermediates and suppress dichlorination. Adapting this to chloromethylation:
| Solvent | Temperature (°C) | Dichloromethyl Byproduct (%) |
|---|---|---|
| Methanol | -20 to -10 | <5 |
| Acetic acid | 40 | 15–20 |
| DMF | 60 | 25–30 |
The CN109553588B patent employs POCl₃ for benzoxazole chlorination. While designed for dichlorination, this reagent could facilitate chloromethyl group introduction via intermediate phosphorylated species.
Modified Protocol :
- React 3-methyl-1,3-benzoxazol-2-one with POCl₃ (2 equiv) in dichloroethane.
- Add formaldehyde (1 equiv) dropwise at 0°C.
- Quench with ice-water and extract with ethyl acetate.
Outcome : POCl₃ activates the ring for electrophilic attack, but competing phosphorylation may reduce yields.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Optimization
- Recrystallization : Use hexane/ethyl acetate (3:1) to achieve >95% purity.
- Column Chromatography : Silica gel with gradient elution (0–20% ethyl acetate in hexane).
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include dechlorinated or hydrogenated derivatives.
Scientific Research Applications
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzoxazole core can interact with specific receptors or enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazolone scaffold is widely modified to tailor physicochemical and biological properties. Below is a detailed comparison of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Key Findings :
Reactivity :
- The chloromethyl group in this compound is superior for nucleophilic substitution compared to the inert methyl group in 6-methyl-1,3-benzoxazol-2(3H)-one .
- 6-(2-Chloroacetyl)-3-methyl-1,3-benzoxazol-2-one (chloroacetyl substituent) exhibits higher electrophilicity, favoring acyl transfer reactions .
Electronic Effects :
- Electron-withdrawing substituents (e.g., -CH₂Cl, -COCH₂Cl) enhance the electrophilic character of the benzoxazolone ring, while electron-donating groups (e.g., -OCH₃) reduce reactivity .
Biological Relevance: Benzoxazinoids (e.g., DIBOA, DIMBOA) are natural benzoxazole derivatives with antibiotic properties, but their hydroxyl and methoxy substituents differ significantly from synthetic chloromethyl analogs . Bulkier groups (e.g., benzoyl in 6-benzoyl-2,3-dihydro-1,3-benzoxazol-2-one) improve lipophilicity but may hinder diffusion across biological membranes .
Synthetic Utility :
- This compound is frequently employed in multi-step syntheses, such as the preparation of 6-((4-chlorophenyl)(phenyl)methyl) derivatives via Friedel-Crafts alkylation .
Comparative Analysis with Benzothiazolone Derivatives
Benzothiazolones (sulfur-containing analogs) exhibit distinct properties due to the thiazole ring’s polarizability and hydrogen-bonding capacity:
Table 2: Benzoxazolone vs. Benzothiazolone Derivatives
Biological Activity
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.
Chemical Structure and Synthesis
The compound features a chloromethyl group at the 6-position and a methyl group at the 3-position of the benzoxazole structure. Its synthesis typically involves multi-step organic reactions that utilize ortho-substituted anilines and other functionalized substrates. The chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial activity. For instance, studies have shown that this compound and its analogs are effective against various Gram-positive and Gram-negative bacteria. In particular, compounds from this class have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 10 µg/mL |
| This compound | E. coli | 15 µg/mL |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| K562 (leukemia) | 7.0 |
| Normal fibroblasts | >20 |
The data indicates that the compound could be further explored for its potential in cancer treatment .
The mechanism of action for this compound primarily involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit enzymatic activities and interfere with cellular signaling pathways by modifying key proteins involved in these processes .
Case Studies
Several studies have highlighted the biological activity of benzoxazole derivatives:
- Antimicrobial Activity : A study involving a series of benzoxazole derivatives demonstrated that compounds similar to this compound exhibited strong antimicrobial properties against pathogenic bacteria including Pseudomonas aeruginosa. These compounds also inhibited biofilm formation and swarming motility, indicating their potential as anti-pathogenic agents .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer types while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles using SHELXL for refinement and ORTEP-3 for visualization .
- NMR Spectroscopy : Analyze H and C spectra to confirm substitution patterns (e.g., methyl group at C3: δ ~2.5 ppm in H NMR) .
- Mass Spectrometry : Validate molecular weight (195.65 g/mol) via ESI-MS in positive ion mode .
Advanced Consideration : For ambiguous crystallographic data (e.g., disordered Cl positions), employ twin refinement in SHELXL or density functional theory (DFT) calculations to validate electron density maps .
How can contradictory data in the synthesis pathways of benzoxazolone derivatives be resolved?
Advanced Research Focus
Contradictions often arise from:
- Reagent Purity : Impurities in chloromethylating agents can lead to divergent products. Use GC-MS to verify reagent quality .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. non-polar solvents. Conduct solvent screening with kinetic studies .
- Byproduct Analysis : Isolate and characterize side products (e.g., dimerization via HPLC-MS) to identify mechanistic pitfalls .
Case Study : A 20% yield discrepancy between two protocols was traced to trace moisture in DCM, which hydrolyzed the chloromethyl intermediate. Rigorous solvent drying resolved the issue .
What are the key considerations in designing experiments to study the biological activity of this compound?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural similarity to active benzoxazolone derivatives .
- In Vitro Assays : Use fluorescence polarization to measure binding affinity (e.g., IC values) and assess cytotoxicity via MTT assays .
- SAR Studies : Modify the chloromethyl group to evaluate its role in bioactivity (e.g., replace with bromomethyl or hydroxymethyl) .
Q. Advanced Research Focus
- Intermolecular Interactions : Identify halogen bonding (Cl···O/N) and π-π stacking in crystal packing, which inform solid-state reactivity .
- Conformational Flexibility : Analyze torsion angles (e.g., C3-methyl group: ~120°) to predict steric effects in solution-phase reactions .
- Software Integration : Use WinGX for structure validation and Mercury for visualizing Hirshfeld surfaces to map interaction hotspots .
Example : A study resolved a 0.08 Å discrepancy in C-Cl bond length using high-resolution data (R-factor = 0.072), attributing it to thermal motion rather than structural disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
